molecular formula C15H28O4 B14596044 8-Acetyl-12-hydroxytridecanoic acid CAS No. 60903-96-0

8-Acetyl-12-hydroxytridecanoic acid

Cat. No.: B14596044
CAS No.: 60903-96-0
M. Wt: 272.38 g/mol
InChI Key: NCNXGTLYBJIAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-12-hydroxytridecanoic acid is an organic compound with the molecular formula C15H28O4. This compound contains 15 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . It is a hydroxy fatty acid derivative, characterized by the presence of both an acetyl group and a hydroxyl group on a tridecanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxytridecanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of tridecanoic acid followed by acetylation. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The acetylation step involves the reaction of the hydroxylated intermediate with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 8-Acetyl-12-hydroxytridecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acetic anhydride in the presence of pyridine.

Major Products:

    Oxidation: 8-Acetyl-12-ketotridecanoic acid.

    Reduction: 8-Hydroxy-12-hydroxytridecanoic acid.

    Substitution: 8-Acetyl-12-alkoxytridecanoic acid.

Scientific Research Applications

8-Acetyl-12-hydroxytridecanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways involving fatty acids.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Acetyl-12-hydroxytridecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups enable the compound to participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular processes. It may modulate pathways related to lipid metabolism and inflammation.

Comparison with Similar Compounds

    12-Hydroxytridecanoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    8-Acetyltridecanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 8-Acetyl-12-hydroxytridecanoic acid is unique due to the presence of both functional groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs.

Properties

CAS No.

60903-96-0

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

8-acetyl-12-hydroxytridecanoic acid

InChI

InChI=1S/C15H28O4/c1-12(16)8-7-10-14(13(2)17)9-5-3-4-6-11-15(18)19/h12,14,16H,3-11H2,1-2H3,(H,18,19)

InChI Key

NCNXGTLYBJIAEK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.